Home > Products > Screening Compounds P138898 > beta-Neoendorphin acetate
beta-Neoendorphin acetate -

beta-Neoendorphin acetate

Catalog Number: EVT-14891396
CAS Number:
Molecular Formula: C56H81N13O14
Molecular Weight: 1160.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Neoendorphin acetate is an endogenous opioid peptide that plays a significant role in various physiological processes, including pain modulation and wound healing. It is classified as a nonapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP). This compound is derived from proopiomelanocortin and is known to interact with multiple opioid receptors, primarily the mu-opioid receptor and the delta-opioid receptor, contributing to its analgesic effects .

Source and Classification

Beta-Neoendorphin is classified under endogenous opioid peptides, which include enkephalins, endorphins, and dynorphins. These peptides are synthesized in the body and are released in response to stress or pain. Beta-Neoendorphin specifically has been shown to stimulate keratinocyte migration, thereby promoting wound healing through activation of mitogen-activated protein kinase pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-Neoendorphin acetate can be achieved through various chemical methods, including solid-phase peptide synthesis. This technique allows for the stepwise addition of amino acids to form the desired peptide chain while minimizing side reactions. The use of protecting groups is essential during synthesis to prevent unwanted reactions at reactive side chains. For beta-Neoendorphin, specific protecting strategies for amino acids such as serine and threonine have been employed to enhance yield and selectivity .

Technical Steps

  1. Preparation of Amino Acids: Protect amino groups using appropriate protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).
  2. Coupling Reactions: Use coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  3. Cleavage: Remove protecting groups after synthesis to yield the final peptide product.
  4. Acetylation: The terminal amine can be acetylated using acetic anhydride to form beta-Neoendorphin acetate.
Molecular Structure Analysis

Structure and Data

Beta-Neoendorphin acetate has a nonapeptide structure characterized by its specific sequence of amino acids. The molecular formula is C₄₃H₆₉N₁₁O₁₀S, with a molecular weight of approximately 811.07 g/mol. Its structural representation includes a linear arrangement of amino acids linked by peptide bonds, with specific functional groups influencing its biological activity .

Structural Features

  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.
  • C-terminal Modification: The addition of an acetate group enhances stability and bioactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-Neoendorphin undergoes various biochemical reactions in vivo:

  1. Receptor Binding: It binds to mu-opioid receptors, initiating intracellular signaling cascades that lead to analgesic effects.
  2. Proteolytic Cleavage: Enzymatic degradation by peptidases can occur, affecting its half-life and activity.
  3. Post-Translational Modifications: Such as amidation or glycosylation may alter its function and stability.
Mechanism of Action

Process and Data

The mechanism of action for beta-Neoendorphin primarily involves its interaction with opioid receptors located in the central nervous system. Upon binding:

  1. Activation of G-proteins: This leads to inhibition of adenylate cyclase activity, reducing cyclic adenosine monophosphate levels.
  2. Opening of Potassium Channels: Resulting in hyperpolarization of neurons.
  3. Inhibition of Calcium Channels: Decreasing neurotransmitter release, which contributes to its analgesic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; therefore, storage conditions must be controlled.
  • pH Sensitivity: Activity may vary with pH changes in the environment.

Relevant data on melting point or specific heat capacity is often not available due to its complex biological nature.

Applications

Scientific Uses

Beta-Neoendorphin acetate has several applications in scientific research:

  • Pain Management Studies: Investigated for its potential use in developing new analgesics.
  • Wound Healing Research: Studied for its role in enhancing keratinocyte migration and tissue repair mechanisms.
  • Neuroscience Research: Explored for its effects on mood regulation and stress responses due to its interaction with opioid receptors .
Biosynthesis and Proteolytic Processing of Beta-Neoendorphin Acetate

Precursor-Derived Synthesis from Prodynorphin

Beta-neoendorphin is a decapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys) synthesized as part of the 30-kDa prodynorphin precursor (also termed proenkephalin B), which contains three conserved leu-enkephalin core sequences and several extended opioid peptides [1] [5]. Prodynorphin undergoes post-translational cleavage at paired basic residues (Lys-Arg, Arg-Arg) to liberate beta-neoendorphin alongside α-neoendorphin, dynorphin A, dynorphin B, and leu-enkephalin [5] [8]. The precursor’s organization allows tissue-specific liberation of distinct bioactive peptides through differential proteolysis [1].

Enzymatic Cleavage by Prohormone Convertases 1/2

The initial endoproteolytic cleavage of prodynorphin is mediated primarily by prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2), which belong to the subtilisin-like serine protease family [2] [6]. These enzymes exhibit distinct pH optima (PC1/3: pH 5.0–6.0; PC2: pH 5.0–5.5) and calcium dependencies, enabling compartment-specific processing within acidic secretory vesicles [2]. PC1/3 preferentially cleaves at Lys-Arg sites upstream of beta-neoendorphin sequences, generating intermediate fragments, while PC2 further processes these into mature peptides [6] [8]. Mutagenesis studies reveal that substituting the catalytic domain sequence "RQG" in PC1/3 with PC2’s "SY" motif shifts its pH optimum upward, underscoring how convertase-specific residues regulate cleavage efficiency [2].

Table 1: Key Properties of Prohormone Convertases in Beta-Neoendorphin Biosynthesis

PropertyPC1/3PC2
pH Optimum5.0–6.05.0–5.5
Calcium DependenceModerateHigh
Cleavage PreferenceLys-Arg sites; N-terminal to beta-neoArg-Arg sites; C-terminal to beta-neo
Processing RoleGenerates intermediatesProduces mature peptides
Catalytic Domain MotifRQG (mutant: SY)SY

Role of Carboxypeptidase E in C-Terminal Modification

Following endoproteolysis, beta-neoendorphin intermediates retain C-terminal basic residues (Lys/Arg), which are excised by carboxypeptidase E (CPE) to yield bioactive peptides [6] [9]. CPE is a metallo-carboxypeptidase with a pH optimum of 5.5, localized to neuroendocrine secretory vesicles [6]. It exhibits broad specificity for C-terminal Lys/Arg but requires a minimum peptide length (≥3 residues) for efficient hydrolysis, distinguishing it from pancreatic carboxypeptidase B [3] [6]. In Cpefat/Cpefat mice, CPE loss-of-function mutations reduce mature beta-neoendorphin levels by >80% and cause accumulation of C-terminally extended, inactive intermediates (e.g., beta-neoendorphin-Arg) [6] [9]. CPE also indirectly regulates prohormone convertase activity; its impairment in knockout models reduces PC1/3 and PC2 expression by 40–60% in hypothalamic neurons, disrupting upstream cleavage steps [9].

Tissue-Specific Processing Heterogeneity in Neural vs. Peripheral Systems

Beta-neoendorphin production varies across tissues due to differential expression of processing enzymes:

  • Neural Systems: In the hypothalamus, prodynorphin co-localizes with vasopressin in magnocellular neurons. Dehydration triggers parallel release of both peptides, alongside elevated PC2 and CPE activity, yielding mature beta-neoendorphin [1] [5]. Striatal neurons favor dynorphin B and alpha-neoendorphin over beta-neoendorphin due to higher PC2-mediated cleavage at Arg-Arg sites [7].
  • Peripheral Systems: Adrenal medulla chromaffin cells predominantly generate leu-enkephalin and high-molecular-weight intermediates (e.g., beta-neoendorphin-Lys), attributable to lower PC2 and CPE activity compared to neural tissue [1] [5]. Pituitary processing favors beta-endorphin over dynorphin-derived peptides.

Table 2: Tissue-Specific Processing of Prodynorphin to Beta-Neoendorphin

TissueDominant EnzymesPrimary ProductsBeta-Neoendorphin Yield
HypothalamusPC2, CPEMature beta-neoendorphin, dynorphin AHigh
StriatumPC2, PC1/3Dynorphin B, alpha-neoendorphinLow
Adrenal MedullaPC1/3Leu-enkephalin, extended intermediatesMinimal (≤5%)
PituitaryPC1/3, furinBeta-endorphin, dynorphin A (1–8)Undetectable

This heterogeneity arises from:

  • Convertase Expression Gradients: Hypothalamic neurons express 3-fold higher PC2 mRNA than adrenal cells [2].
  • Vesicular pH Differences: Dense-core vesicles in neurons maintain lower pH (5.0) than adrenal chromaffin granules (pH 5.8), optimizing PC2 activity in neural tissue [2].
  • Subcellular Localization: In neurons, CPE traffics efficiently to secretory vesicles, whereas adrenal cells retain ∼30% of CPE in the endoplasmic reticulum [6] [9].

Table 3: Endogenous Opioid Peptides Derived from Major Precursors

PrecursorPeptideAmino Acid SequenceSource
Prodynorphinβ-NeoendorphinTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys [1] [5]
ProdynorphinDynorphin A (1–17)Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln [8]
Prodynorphinα-NeoendorphinTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro [7]
Proenkephalin[Met]⁵EnkephalinTyr-Gly-Gly-Phe-Met [5]
Proopiomelanocortinβ-EndorphinTyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu [8]

Properties

Product Name

beta-Neoendorphin acetate

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C56H81N13O14

Molecular Weight

1160.3 g/mol

InChI

InChI=1S/C54H77N13O12.C2H4O2/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79;1-2(3)4/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-;/m0./s1

InChI Key

RRCNWDRSUKZIGO-CODYCENXSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.